molecular formula C6H5BrN2O2 B215284 3-[(Aminooxy)carbonyl]-5-bromopyridine

3-[(Aminooxy)carbonyl]-5-bromopyridine

Cat. No. B215284
M. Wt: 217.02 g/mol
InChI Key: GWJCPYRQNVWVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Aminooxy)carbonyl]-5-bromopyridine is a chemical compound that is commonly used in scientific research. It is a derivative of pyridine and is used in a variety of applications, including as a building block for the synthesis of other compounds and as a tool in biochemical research.

Mechanism of Action

The mechanism of action of 3-[(Aminooxy)carbonyl]-5-bromopyridine is not fully understood. However, it is believed to work by reacting with functional groups on proteins and other biomolecules, modifying their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. In general, it is used to modify the function of proteins and other biomolecules, which can have a wide range of effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-[(Aminooxy)carbonyl]-5-bromopyridine is its versatility. It can be used in a variety of applications, making it a valuable tool for researchers. Additionally, it is relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to its use. One of the primary limitations is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design experiments that use the compound effectively.

Future Directions

There are a number of potential future directions for research on 3-[(Aminooxy)carbonyl]-5-bromopyridine. One area of interest is the development of new derivatives that have different properties and can be used for different applications. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on cellular processes. Finally, there is potential for the development of new tools and techniques that use this compound to study the function and interactions of biomolecules in more detail.

Synthesis Methods

The synthesis of 3-[(Aminooxy)carbonyl]-5-bromopyridine involves the reaction of 3-carboxypyridine with hydroxylamine hydrochloride and sodium bicarbonate in the presence of acetonitrile. The reaction results in the formation of the desired compound, which can be purified using standard techniques.

Scientific Research Applications

3-[(Aminooxy)carbonyl]-5-bromopyridine has a wide range of applications in scientific research. One of its primary uses is as a building block for the synthesis of other compounds. It can be used to create a variety of derivatives that have different properties and can be used for different purposes.
In addition to its use as a building block, this compound is also used as a tool in biochemical research. It can be used to modify proteins and other biomolecules, allowing researchers to study their function and interactions in more detail.

properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

amino 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C6H5BrN2O2/c7-5-1-4(2-9-3-5)6(10)11-8/h1-3H,8H2

InChI Key

GWJCPYRQNVWVDH-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)C(=O)ON

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)ON

Origin of Product

United States

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